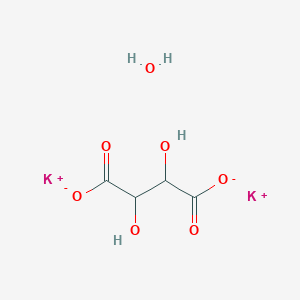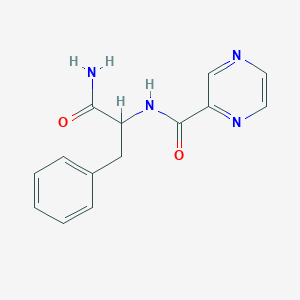![molecular formula C33H58Br2N2O3 B13396870 [3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)
[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide is a complex organic compound with a unique structure. It features multiple functional groups, including hydroxyl, acetate, and piperidinium moieties, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of the piperidinium groups: This step involves the alkylation of the core structure with 1-methylpiperidine under basic conditions.
Hydroxylation and acetylation: The hydroxyl group is introduced via oxidation reactions, followed by acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in elucidating biological pathways.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its interactions with cellular receptors suggest possible applications in treating certain diseases.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidinium groups facilitate binding to these targets, while the hydroxyl and acetate groups modulate the compound’s reactivity and stability. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- [3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] dibromide
Uniqueness
The uniqueness of [3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide lies in its dual functional groups, which provide a balance of hydrophilicity and hydrophobicity. This balance enhances its solubility and reactivity, making it more versatile compared to its analogs.
Properties
IUPAC Name |
[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-31-28(34(4)16-8-6-9-17-34)21-27-25-13-12-24-20-30(37)29(35(5)18-10-7-11-19-35)22-33(24,3)26(25)14-15-32(27,31)2;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVBILPKKKNQM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396804.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13396807.png)
![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396808.png)
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)



![N-[(1S)-5-amino-1-{[(1S)-1-{[(1S)-5-amino-1-{[(1S)-1-carbamoylethyl]carbamoyl}pentyl]carbamoyl}ethyl]carbamoyl}pentyl]tetradecanamide](/img/structure/B13396820.png)

![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13396848.png)
